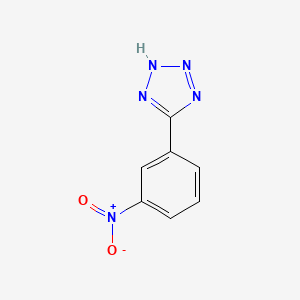

5-(3-Nitrophenyl)-1h-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFFBXHGOXPKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301222 | |

| Record name | 5-(3-nitrophenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21871-44-3 | |

| Record name | 21871-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21871-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(3-nitrophenyl)tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(3-nitrophenyl)-1H-tetrazole from 3-nitroaniline

Introduction

5-(3-nitrophenyl)-1H-tetrazole is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity and spatial arrangement but with improved metabolic stability and lipophilicity.[1][2] The presence of the nitro group on the phenyl ring provides a versatile chemical handle for further functionalization, making this molecule a valuable building block in the synthesis of more complex pharmaceutical agents and energetic materials.

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, commencing from the readily available starting material, 3-nitroaniline. The narrative will delve into the mechanistic underpinnings of each synthetic step, offer practical insights into experimental execution, and detail the necessary analytical techniques for product characterization and validation.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3-nitroaniline is efficiently achieved through a two-step sequence involving:

-

Diazotization of 3-nitroaniline to form the corresponding diazonium salt.

-

Cyanation of the diazonium salt to yield 3-nitrobenzonitrile.

-

[3+2] Cycloaddition of an azide source with the 3-nitrobenzonitrile intermediate to construct the tetrazole ring.

This pathway is favored for its reliability, scalability, and the commercial availability of the required reagents.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Intermediate - 3-Nitrobenzonitrile

The initial phase of this synthesis focuses on the conversion of the primary aromatic amine, 3-nitroaniline, into the crucial nitrile intermediate, 3-nitrobenzonitrile. This transformation is classically achieved via the Sandmeyer reaction.[3][4][5]

Mechanistic Insight: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a variety of nucleophiles via a diazonium salt intermediate.[3][6] The process is initiated by the diazotization of the primary amine.[7][8] In the presence of a strong acid and a source of nitrous acid (typically generated in situ from sodium nitrite), the amino group is converted into a diazonium group (-N₂⁺), which is an excellent leaving group.[4][8]

The subsequent displacement of the diazonium group by a cyanide nucleophile is catalyzed by copper(I) cyanide. The currently accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper(II) cyanide species to form the desired nitrile and regenerate the copper(I) catalyst.[3][4]

Caption: Simplified mechanism of the Sandmeyer cyanation reaction.

Detailed Experimental Protocol: Synthesis of 3-Nitrobenzonitrile

Safety Precaution: The Sandmeyer reaction involves the formation of a diazonium salt, which can be explosive if allowed to dry. It is imperative to keep the reaction mixture cold and not to isolate the diazonium salt intermediate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Stir the resulting solution for an additional 15-20 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) readily available.

-

Cool the cyanide solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the cyanide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-nitrobenzonitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford pure 3-nitrobenzonitrile as a solid.

-

Part 2: Synthesis of this compound

The final step in the synthesis is the construction of the tetrazole ring via a [3+2] cycloaddition reaction between the nitrile group of 3-nitrobenzonitrile and an azide source.[9][10][11]

Mechanistic Insight: [3+2] Cycloaddition

The formation of a tetrazole from a nitrile and an azide is a classic example of a 1,3-dipolar cycloaddition, specifically a [3+2] cycloaddition.[9][11][12] While the reaction can proceed thermally, it often requires high temperatures and long reaction times.[9][13] The use of catalysts, such as zinc salts or copper salts, can significantly enhance the reaction rate and yield under milder conditions.[12][14][15]

The mechanism is thought to involve the coordination of the catalyst (e.g., Zn²⁺) to the nitrogen atom of the nitrile, which activates the nitrile towards nucleophilic attack by the azide ion.[14] This is followed by an intramolecular cyclization to form the tetrazolate anion, which is then protonated upon work-up to yield the final 5-substituted-1H-tetrazole.[9][13]

Detailed Experimental Protocol: Synthesis of this compound

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides.[16][17][18] Avoid contact with metals, especially lead and copper.[17][18] The reaction can also generate hydrazoic acid, which is a toxic and explosive gas.[19][20] This procedure must be performed in a well-ventilated fume hood.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitrobenzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[12]

-

Add sodium azide (1.5-2.0 eq) and a catalyst, such as zinc chloride or ammonium chloride (catalytic to stoichiometric amounts).

-

Heat the reaction mixture to 100-120 °C and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of approximately 2-3. This will protonate the tetrazolate anion and cause the product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

-

Part 3: Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Caption: Workflow for the analytical characterization of the final product.

Data Presentation

| Technique | Expected Observations for this compound |

| ¹H NMR | A broad singlet for the N-H proton of the tetrazole ring (often downfield, >10 ppm).[21] A complex multiplet pattern in the aromatic region (7.5-9.0 ppm) corresponding to the four protons of the 3-nitrophenyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the 3-nitrophenyl group and a characteristic signal for the carbon atom of the tetrazole ring (typically >150 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 2500-3200 cm⁻¹ corresponding to the N-H stretch of the tetrazole ring.[21] Strong absorption bands around 1530 and 1350 cm⁻¹ due to the asymmetric and symmetric stretching vibrations of the nitro group.[22] |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the molecular weight of the compound (C₇H₅N₅O₂ ≈ 191.15 g/mol ).[21] |

Conclusion

The synthesis of this compound from 3-nitroaniline via a Sandmeyer reaction followed by a [3+2] cycloaddition is a reliable and well-documented procedure. This guide has provided a detailed, step-by-step protocol, elucidated the underlying reaction mechanisms, and outlined the necessary safety precautions and analytical methods for successful synthesis and characterization. By understanding the causality behind each experimental choice, researchers can confidently and safely prepare this valuable chemical intermediate for its diverse applications in drug development and materials science.

References

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Sodium Azide and Hydrazoic Acid in Workplace Atmospheres. U.S. Department of Labor. Retrieved from [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]

-

Himo, F., & Noodleman, L. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9980–9981. [Link]

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

-

University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

-

The University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

University of Illinois Urbana-Champaign Division of Research Safety. (2019, September 19). Sodium Azide NaN3. Retrieved from [Link]

-

Shakyawar, D., Singh, A. K., & Kumar, A. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24, 128-133. [Link]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137. [Link]

-

Jat, J. L., & Sharma, P. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(11), 20088–20114. [Link]

-

ResearchGate. (n.d.). Scheme 2. Sandmeyer reaction of amino tetrazole derivatives. Retrieved from [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(25), 7435-7456. [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Methyl-5-(3-nitrophenyl)-1h-tetrazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The diazotization process. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-scale synthesis of 5-phenyl-1H-tetrazole. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Shkineva, T. K., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 948–951. [Link]

-

Wang, Y., et al. (2011). 5-(4-Methyl-3-nitrophenyl)-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2655. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Kumar, V., & Kumar, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3299–3321. [Link]

-

Ghodsinia, S. S. E., & Akhlaghinia, B. (2015). A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effective and low cost heterogeneous catalyst. RSC Advances, 5(82), 66914-66927. [Link]

-

Ha, H. J., et al. (2023). Synthesis of Tricyclic Tetrazoles by Cascade Diazotization/Intramolecular Radical C-H Heteroarylation of Arenes. The Journal of Organic Chemistry, 88(5), 2714–2725. [Link]

-

Al-Otaibi, J. S., et al. (2021). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 17(4), 385-399. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Tselinskii, I. V., et al. (2018). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 14, 2195–2201. [Link]

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diazotisation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms of tetrazole formation by addition of azide to nitriles. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]

- 15. 1H-Tetrazole synthesis [organic-chemistry.org]

- 16. ehs.wisc.edu [ehs.wisc.edu]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 19. osha.gov [osha.gov]

- 20. uthsc.edu [uthsc.edu]

- 21. Buy this compound | 21871-44-3 [smolecule.com]

- 22. scielo.org.za [scielo.org.za]

molecular weight and chemical formula of 5-(3-nitrophenyl)-1H-tetrazole

An In-depth Technical Guide to 5-(3-nitrophenyl)-1H-tetrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound in modern chemistry. The document delineates its fundamental molecular and physicochemical properties, details robust methodologies for its synthesis and characterization, explores its chemical reactivity, and discusses its applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and detailed protocols to support advanced research and application.

Core Molecular and Physicochemical Profile

This compound is a substituted aromatic tetrazole. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the unique properties of the tetrazole moiety, makes it a valuable intermediate and a pharmacologically significant scaffold.[1] The tetrazole ring itself is often employed in medicinal chemistry as a metabolically stable bioisostere for a carboxylic acid group, enhancing the pharmacokinetic profile of drug candidates.[2][3]

Compound Identification and Properties

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅N₅O₂ | [1][4][5] |

| Molecular Weight | 191.15 g/mol | [1][4][5][6] |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 21871-44-3 | [1][6] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 155-157 °C | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])C2=NNN=N2 | [1] |

| InChI Key | ZJFFBXHGOXPKCP-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The most prevalent and fundamental method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][7] This approach is highly effective for producing this compound from 3-nitrobenzonitrile.

Causality in Synthesis Design

The choice of reagents and conditions is critical for a successful synthesis.

-

Nitrile Source : 3-nitrobenzonitrile serves as the carbon source for the tetrazole ring.

-

Azide Source : Sodium azide (NaN₃) is the most common and cost-effective source of the requisite four nitrogen atoms. It acts as the nucleophile in the cycloaddition.

-

Catalyst : While the reaction can proceed thermally, various catalysts are employed to improve reaction rates and yields. Lewis acids like nano-TiCl₄·SiO₂ or ceric ammonium nitrate can activate the nitrile group, making it more susceptible to nucleophilic attack by the azide.[7][8]

-

Solvent : High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) are typically used to dissolve the reagents and facilitate the reaction at elevated temperatures.[8]

-

Acidic Workup : The reaction initially forms the sodium salt of the tetrazole. An acidic workup (e.g., with HCl) is necessary to protonate the tetrazole ring and precipitate the final product.[8][9]

General Synthesis Workflow Diagram

Sources

- 1. Buy this compound | 21871-44-3 [smolecule.com]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. lookchem.com [lookchem.com]

- 5. 5-(3-nitrophenyl)-5H-tetrazole | C7H5N5O2 | CID 15512396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. thieme-connect.com [thieme-connect.com]

- 8. scielo.org.za [scielo.org.za]

- 9. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of the Biological Activities of 5-(3-nitrophenyl)-1H-tetrazole: A Technical Guide

Foreword: Unveiling the Potential of a Novel Tetrazole Derivative

The tetrazole scaffold is a cornerstone in medicinal chemistry, renowned for its bioisosteric relationship with carboxylic acids and its presence in a multitude of clinically approved drugs.[1][2] This privileged structure is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Within this promising class of compounds, 5-(3-nitrophenyl)-1H-tetrazole presents as a molecule of significant interest. The presence of the nitrophenyl group suggests unique electronic and steric properties that may confer novel biological activities or enhanced potency.[5]

This technical guide provides a comprehensive framework for the preliminary in-vitro investigation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just experimental protocols, but also the scientific rationale behind each step. Our approach is to build a foundational understanding of the compound's biological profile, starting with its fundamental cytotoxic effects and then exploring its potential as an antimicrobial and anti-inflammatory agent. This document serves as a roadmap for unlocking the therapeutic potential of this intriguing molecule.

Compound Profile: this compound

-

Structure:

-

A five-membered tetrazole ring substituted at the 5-position with a 3-nitrophenyl group.

-

-

Molecular Formula: C₇H₅N₅O₂

-

Molecular Weight: 191.15 g/mol [5]

-

Appearance: Pale yellow solid[5]

-

Synthesis: Typically synthesized via a [3+2] cycloaddition reaction between a nitrile (3-nitrobenzonitrile) and an azide source (e.g., sodium azide).[1][6][7] Various catalytic systems can be employed to improve yield and reaction conditions.[5][6]

The strategic inclusion of a nitro group at the meta position of the phenyl ring is a key structural feature, influencing the compound's electronic properties and potential biological interactions.[5]

Rationale for Preliminary Biological Investigation

Given the well-documented activities of tetrazole derivatives, a multipronged preliminary investigation is warranted for this compound. The initial screening will focus on three key areas:

-

Cytotoxicity: A fundamental starting point to determine the compound's intrinsic toxicity to mammalian cells. This data is crucial for establishing a therapeutic window and guiding concentration ranges for subsequent assays.[8][9][10]

-

Antimicrobial Activity: The tetrazole nucleus is a common feature in many antibacterial and antifungal agents.[11][12] Therefore, screening against a panel of clinically relevant bacteria and fungi is a logical step.

-

Anti-inflammatory Activity: Many tetrazole-containing compounds have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes like cyclooxygenases (COX).[13][14][15]

The following sections outline a detailed experimental workflow for evaluating these activities.

Experimental Workflow: A Step-by-Step Guide

General Considerations

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions for assays should be made in the appropriate cell culture medium or broth, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤ 0.5%).

-

Controls: All experiments must include appropriate positive and negative controls to validate the assay results.

Phase 1: In-Vitro Cytotoxicity Assessment

The initial step is to evaluate the cytotoxic potential of this compound against a representative human cell line. This will determine the concentration range at which the compound is non-toxic and can be further evaluated for other biological activities.

This colorimetric assay is a widely used and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for non-cancerous, or a cancer cell line like HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9][16]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%, should be determined from the dose-response curve.[8]

Data Presentation:

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 |

| 0.1 | 98.7 ± 4.8 |

| 1 | 95.3 ± 6.1 |

| 10 | 82.1 ± 5.5 |

| 50 | 45.8 ± 3.9 |

| 100 | 15.2 ± 2.7 |

| Positive Control | 5.6 ± 1.9 |

Table 1: Example of cytotoxicity data for this compound on a selected cell line.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Phase 2: Antimicrobial Activity Screening

Based on the broad antimicrobial potential of tetrazoles, this compound should be screened against a panel of Gram-positive and Gram-negative bacteria, as well as a representative fungal species.

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18]

Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of each test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (broth with inoculum and DMSO) and a sterility control (broth only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus (ATCC 29213) | 64 | 0.5 |

| Escherichia coli (ATCC 25922) | >128 | 0.015 |

| Candida albicans (ATCC 90028) | 32 | 1 |

Table 2: Example of MIC data for this compound.

Workflow Diagram:

Caption: Workflow for the broth microdilution assay.

Phase 3: Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of this compound can be initially assessed by its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[19][20]

Commercially available enzyme-based assay kits can be used to determine the inhibitory activity of the compound on both COX-1 and COX-2 isoforms.

Principle: These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Experimental Protocol:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions for the COX inhibition assay kit.

-

Compound Incubation: In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of this compound. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) should be used as a positive control.

-

Initiate Reaction: Add arachidonic acid to initiate the reaction.

-

Colorimetric Measurement: Incubate for a specified time and then add the colorimetric substrate (TMPD). Measure the absorbance at 590 nm.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | 50.2 | 5.8 | 8.6 |

| Celecoxib (Positive Control) | >100 | 0.1 | >1000 |

Table 3: Example of COX inhibition data for this compound.

Potential Signaling Pathway Diagram:

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 5. Buy this compound | 21871-44-3 [smolecule.com]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. isfcppharmaspire.com [isfcppharmaspire.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijpsr.com [ijpsr.com]

- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. apec.org [apec.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

Solubility Profile of 5-(3-nitrophenyl)-1H-tetrazole: A Framework for Experimental Determination and Thermodynamic Modeling

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

5-(3-nitrophenyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of bioactive molecules.[1] A comprehensive understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, purification processes, formulation development, and ensuring reliable outcomes in biological assays. This technical guide provides a robust framework for researchers, scientists, and drug development professionals to systematically determine, model, and interpret the solubility of this compound. We present field-proven experimental protocols, explain the causality behind methodological choices, and detail the application of thermodynamic models for data correlation. This document is structured to serve as a practical and self-validating guide for generating a complete and accurate solubility profile.

Introduction: The Imperative of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior throughout the entire development lifecycle. For this compound, a compound featuring a polar tetrazole ring and a nitrophenyl group, solubility dictates the choice of solvents for synthesis and purification, influences crystallization behavior, and directly impacts bioavailability in pharmaceutical formulations.[2][3] Inadequate solubility can lead to significant challenges, including poor absorption, variable dosing, and difficulties in formulation.[4]

This guide moves beyond a simple data sheet to provide the foundational knowledge and detailed methodologies required to:

-

Experimentally measure the equilibrium solubility of this compound in a range of relevant organic solvents.

-

Analyze and correlate solubility data using established thermodynamic models.

-

Understand the molecular-level interactions that govern the dissolution process.

Physicochemical Foundations of this compound

A molecule's structure is the primary determinant of its solubility. The key features of this compound (C₇H₅N₅O₂) inform our strategic approach to solvent selection.

-

Melting Point: Approximately 155-157 °C.[1]

-

Structural Features: The molecule possesses a highly polar, acidic 1H-tetrazole ring (pKa comparable to carboxylic acids) and a nitro-substituted phenyl group.[7][8] The tetrazole ring can act as both a hydrogen bond donor (N-H) and acceptor, while the nitro group is a strong hydrogen bond acceptor.[5] This duality suggests that solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.

Based on the principle of "like dissolves like," we can predict that this compound will exhibit higher solubility in polar solvents capable of hydrogen bonding and lower solubility in nonpolar hydrocarbon solvents.[9][10] The key to a comprehensive profile is to quantify this behavior across a spectrum of solvent classes.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method .[11][12] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a reliable and reproducible measurement.

Core Protocol: Isothermal Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid, purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled incubator shaker

-

Syringe filters (0.45 µm or finer, compatible with the solvent)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[2]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials (n=3 for statistical validity). The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[12]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[12] Allow the system to equilibrate for a sufficient duration. A period of 24-48 hours is typical to ensure equilibrium is reached.[12][13]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.[14]

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the analyte concentration into the linear dynamic range of the chosen analytical method.[15]

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[13]

Analytical Quantification: HPLC-UV Method

Rationale: HPLC offers high specificity and sensitivity, making it ideal for accurately quantifying the solute in a complex matrix.[2]

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).[13]

-

Calibration Curve: Create a series of at least five calibration standards by serial dilution of the stock solution.

-

Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the diluted samples.[13] The final solubility is then calculated by multiplying this concentration by the dilution factor.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol.

Caption: Workflow for experimental solubility determination.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be organized in a structured table.

Table 1: Solubility Profile of this compound (Hypothetical Data Structure)

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Mole Fraction (x) |

| Water | Polar Protic | 25.0 | TBD | TBD | TBD |

| Methanol | Polar Protic | 25.0 | TBD | TBD | TBD |

| Ethanol | Polar Protic | 25.0 | TBD | TBD | TBD |

| Acetonitrile | Polar Aprotic | 25.0 | TBD | TBD | TBD |

| Acetone | Polar Aprotic | 25.0 | TBD | TBD | TBD |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.0 | TBD | TBD | TBD |

| Ethyl Acetate | Polar Aprotic | 25.0 | TBD | TBD | TBD |

| Toluene | Nonpolar | 25.0 | TBD | TBD | TBD |

| Hexane | Nonpolar | 25.0 | TBD | TBD | TBD |

TBD: To be determined experimentally.

Thermodynamic Modeling of Solubility Data

Thermodynamic models are essential for correlating experimental data, predicting solubility at different conditions, and understanding the dissolution process.[16]

Temperature Dependence: The Apelblat and van't Hoff Models

For solubility in pure solvents at different temperatures, the semi-empirical modified Apelblat equation is widely used due to its simplicity and accuracy.[17][18]

Apelblat Equation: ln(x) = A + B/T + C ln(T)

Where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are empirical parameters obtained by fitting the model to the experimental data.

The van't Hoff equation can be used to calculate the apparent thermodynamic properties of dissolution, such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).[16][18] These values provide insight into whether the dissolution process is endothermic or exothermic and whether it is enthalpy- or entropy-driven.

Cosolvency: The Jouyban-Acree Model

In pharmaceutical and chemical processes, binary solvent mixtures are common. The Jouyban-Acree model is a powerful tool for correlating the solubility of a solute in these mixtures.[19][20]

Jouyban-Acree Model: ln(x_m,T) = w₁ ln(x₁,T) + w₂ ln(x₂,T) + [ (w₁w₂)/T ] * Σ [ Jᵢ(w₁ - w₂ )ⁱ ]

Where:

-

x_m,T is the solute solubility in the mixture at temperature T.

-

w₁ and w₂ are the mass fractions of the solvents.

-

x₁,T and x₂,T are the solute solubilities in the neat solvents.

-

Jᵢ are the model constants derived from experimental data.

Data Analysis Workflow

The following diagram illustrates the workflow for data analysis and thermodynamic modeling.

Sources

- 1. Buy this compound | 21871-44-3 [smolecule.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. sciforum.net [sciforum.net]

- 5. 5-(3-nitrophenyl)-5H-tetrazole | C7H5N5O2 | CID 15512396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. scielo.br [scielo.br]

- 13. pharmaguru.co [pharmaguru.co]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Experimental measurement - correlation of solubility and dissolution thermodynamics study of itraconazole in pure monosolvents at various temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Investigation of Solubility Behavior, Data Correlations and Thermodynamic Study of Succinic Acid in Water + Methanol Mixtures at Various Temperatures – Material Science Research India [materialsciencejournal.org]

- 19. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocols: The Strategic Role of 5-(3-nitrophenyl)-1H-tetrazole in Modern Medicinal Chemistry and Drug Design

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the multifaceted role of 5-(3-nitrophenyl)-1H-tetrazole. We will explore its strategic importance as a bioisosteric replacement for carboxylic acids, its function as a versatile pharmacophore, and its utility as a synthetic intermediate for generating compound libraries. This guide moves beyond theoretical discussions to provide detailed, field-proven protocols for its synthesis, characterization, and subsequent biological evaluation.

Introduction: The Tetrazole Moiety in Drug Discovery

The 1H-tetrazole ring is a prominent scaffold in medicinal chemistry, primarily recognized as a non-classical bioisostere of the carboxylic acid functional group.[1][2] This five-membered heterocyclic ring, containing four nitrogen atoms, offers a unique combination of physicochemical properties that can overcome many of the liabilities associated with carboxylic acids in drug candidates.[3][4] The tetrazole moiety is metabolically robust, can enhance lipophilicity, and possesses an acidic proton with a pKa value comparable to that of carboxylic acids, allowing it to mimic crucial ionic interactions with biological targets.[5][6]

Within this class, this compound stands out as a particularly valuable building block.[7] The presence of the nitro group at the meta-position is critical, imparting unique electronic properties and reactivity.[7] This substituent not only influences the acidity of the tetrazole ring but also serves as a key functional handle for further chemical modifications, enabling extensive Structure-Activity Relationship (SAR) studies. Research has pointed to a wide range of potential biological activities for tetrazole derivatives, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making this scaffold a fertile ground for drug discovery.[8][9]

Physicochemical Rationale: Why this compound?

The strategic decision to employ this compound in a drug design campaign is rooted in its distinct physicochemical advantages over a corresponding benzoic acid derivative.

-

Bioisosterism and Acidity: The tetrazole ring's pKa is typically in the range of 4.5-5.1, closely mimicking that of carboxylic acids (pKa ~4.0-5.0).[5] This ensures that at physiological pH (7.4), the tetrazole exists predominantly in its anionic form, capable of forming the same critical ionic bonds with target receptors as a carboxylate. The electron-withdrawing nature of the 3-nitro group further modulates this acidity.

-

Enhanced Metabolic Stability: Carboxylic acids are often susceptible to rapid in vivo clearance via phase II metabolism, particularly glucuronidation. This can lead to the formation of reactive acyl glucuronides, which have been implicated in toxicity.[5] Tetrazoles are resistant to such metabolic pathways. While N-glucuronidation of tetrazoles can occur, the resulting conjugates are chemically stable and not associated with the same toxicity concerns.[5]

-

Increased Lipophilicity and Membrane Permeability: The tetrazolate anion is significantly more lipophilic (by up to 10-fold) than the corresponding carboxylate.[5] This property can lead to improved absorption, better membrane permeability, and an enhanced pharmacokinetic profile, potentially converting a poorly bioavailable carboxylic acid lead into a viable oral drug candidate.[5]

-

Synthetic Versatility: The nitro group is a cornerstone of synthetic strategy. It can be readily and cleanly reduced to an amine, which opens up a vast chemical space for derivatization through amide bond formation, sulfonylation, reductive amination, and other reactions.

Data Summary: Comparative Properties

| Property | 3-Nitrobenzoic Acid (Illustrative) | This compound | Rationale for Advantage in Drug Design |

| pKa | ~3.45 | ~4.5 - 5.0 | Similar acidity allows for mimicry of ionic interactions at physiological pH.[5] |

| LogP (Calculated) | ~1.8 | ~2.1 | Increased lipophilicity can improve membrane permeability and oral absorption.[5] |

| Metabolic Liability | High (Acyl glucuronidation) | Low (Resistant to O-glucuronidation) | Leads to improved metabolic stability, longer half-life, and reduced risk of reactive metabolite toxicity.[4][5] |

| Synthetic Handle | Carboxylic Acid | Nitro Group | The nitro group can be reduced to an amine, providing a versatile point for diversification in SAR studies.[7] |

Synthesis and Characterization Protocol

The most reliable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[9][10]

Protocol 3.1: Synthesis of this compound

This protocol details the synthesis from 3-nitrobenzonitrile and sodium azide using a catalyst.

Materials:

-

3-Nitrobenzonitrile

-

Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic and potentially explosive.

-

Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 2M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-nitrobenzonitrile (1.0 eq).

-

Reagent Addition: Add anhydrous DMF to dissolve the nitrile. Subsequently, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Reaction Conditions: Heat the mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes 12-24 hours.

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Work-up - Acidification: Acidify the aqueous solution to pH 2-3 by the dropwise addition of 2M HCl. This protonates the tetrazole, causing it to precipitate out of the solution.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixture).

-

Drying: Dry the purified pale yellow solid product under vacuum.[7]

Characterization:

-

Melting Point: Compare with the literature value (approx. 155-157 °C).[7]

-

¹H NMR: Confirm the aromatic proton signals and the absence of the nitrile peak.

-

¹³C NMR: Confirm the carbon signals of the phenyl and tetrazole rings.

-

FT-IR: Look for the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of characteristic tetrazole ring vibrations.

Caption: Synthesis workflow for this compound.

Applications in Drug Design and SAR Studies

The Core Strategy: Bioisosteric Replacement

The primary application is replacing a carboxylic acid to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The workflow involves synthesizing the tetrazole analogue of a carboxylic acid lead compound and comparing their biological activity and pharmacokinetic profiles.

Caption: Logic flow for bioisosteric replacement strategy.

A Versatile Intermediate for Library Synthesis

The true power of this compound lies in its potential for derivatization. The nitro group is a synthetic gateway to a diverse library of analogues for comprehensive SAR exploration.

Protocol 4.2.1: Reduction of the Nitro Group

-

Dissolve this compound (1.0 eq) in ethanol or methanol.

-

Add a catalyst, such as Palladium on Carbon (Pd/C, 10 mol%) or Tin(II) Chloride (SnCl₂).

-

Introduce a hydrogen source. For Pd/C, this is typically a hydrogen gas balloon. For SnCl₂, concentrated HCl is used.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter off the catalyst (if using Pd/C) and remove the solvent under reduced pressure to yield 5-(3-aminophenyl)-1H-tetrazole.

This amine is now a versatile intermediate for building a library of compounds.

Caption: Derivatization potential from the key amine intermediate.

Protocols for Biological Evaluation

Once synthesized, the parent compound and its derivatives must be screened for biological activity.

Protocol 5.1: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.[12]

Materials:

-

Test compound dissolved in DMSO.

-

Bacterial or fungal strain of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

Negative control (medium only).

-

Vehicle control (medium with DMSO).

Procedure:

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the growth medium. Final concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Controls: Include wells for positive, negative, and vehicle controls on the same plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microbe (e.g., 37°C for 18-24 hours for bacteria).

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Protocol 5.2: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

96-well cell culture plates.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Solubilization solution (e.g., acidified isopropanol or DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a set period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is more than just another chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its role as a metabolically stable and lipophilic bioisostere for carboxylic acids provides a clear path to improving the druggability of lead compounds.[13][14] Furthermore, its capacity for straightforward chemical modification via the nitro group makes it an ideal scaffold for generating diverse chemical libraries for SAR exploration. The protocols outlined in this guide provide a validated framework for the synthesis, derivatization, and biological evaluation of compounds based on this high-value chemical entity.

References

-

ResearchGate. (2018, August 10). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available from: [Link]

-

Frontiers in Chemistry. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available from: [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

-

PubMed. (n.d.). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Available from: [Link]

-

South African Journal of Chemistry. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

-

ResearchGate. (n.d.). Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles | Request PDF. Available from: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of 5-(3-aryl-1-phenyl- 1H -pyrazol-4-y1)- 1H -tetrazole by using AgNo 3 catalyst | Abstract. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017, August 24). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available from: [Link]

-

Georg Thieme Verlag KG. (2019, July 1). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available from: [Link]

-

ResearchGate. (2019, May 12). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available from: [Link]

-

ResearchGate. (2016, August 8). (PDF) Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. Available from: [Link]

-

PubMed. (n.d.). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. Available from: [Link]

-

National Institutes of Health. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

ResearchGate. (n.d.). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods | Request PDF. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Available from: [Link]

-

ResearchGate. (n.d.). Drugs in the Tetrazole Series. Available from: [Link]

-

ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Available from: [Link]

-

CORA. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Available from: [Link]

-

Journal of Advanced Scientific Research. (2015, February 10). SYNTHESIS OF SUBSTITUTED 5-PHENYL-1-(5-PHENYL)-ISOXAZOL-3-YL)-1H-TETRAZOLE AS ANTIOXIDANT AGENTS. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cora.ucc.ie [cora.ucc.ie]

- 7. Buy this compound | 21871-44-3 [smolecule.com]

- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. scielo.org.za [scielo.org.za]

- 12. researchgate.net [researchgate.net]

- 13. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-(3-nitrophenyl)-1H-tetrazole Derivatives: A Detailed Protocol and Mechanistic Insight

An Application Note for Researchers and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 5-(3-nitrophenyl)-1H-tetrazole, a key building block in medicinal chemistry and materials science. We delve into the prevalent [3+2] cycloaddition reaction between 3-nitrobenzonitrile and sodium azide, offering a step-by-step experimental procedure grounded in established literature. Beyond a simple recipe, this document elucidates the causality behind procedural choices, explores the reaction mechanism, and emphasizes the critical safety protocols required for handling hazardous reagents like sodium azide. Variations in catalytic systems and reaction conditions are discussed to provide a broader context for researchers synthesizing a diverse array of tetrazole derivatives.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, a structural feature that imparts unique physicochemical properties.[1] In the field of drug discovery, the 1H-tetrazole ring is widely recognized as a metabolically stable bioisostere for the carboxylic acid group.[2][3] This substitution can enhance a molecule's lipophilicity, metabolic stability, and cell permeability, often improving its pharmacokinetic profile.[4] Consequently, the tetrazole scaffold is a component of numerous clinically approved drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin.[2][3]

The this compound scaffold, in particular, serves as a valuable intermediate for creating libraries of compounds for screening.[5] The nitro group offers a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[5] The synthesis and potential antiproliferative activities of these derivatives are active areas of research.[5]

Core Synthesis Principle: The [3+2] Cycloaddition

The most proficient and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source, typically sodium azide (NaN₃).[2][4][6] This reaction forms the stable, aromatic tetrazole ring.

Caption: General scheme of the [3+2] cycloaddition for tetrazole synthesis.

The reaction often requires a catalyst to overcome the activation energy barrier.[7] A variety of catalysts have been developed, including Lewis acids (e.g., zinc salts), Brønsted acids, amine salts, and transition metal complexes, which enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.[6][8][9]

CRITICAL SAFETY PROTOCOL: Handling Sodium Azide

Trustworthiness in the lab begins with safety. Sodium azide (NaN₃) is a highly toxic and potentially explosive reagent that demands strict adherence to safety protocols.

Health Hazards:

-

High Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11] It functions as a potent vasodilator and can inhibit cytochrome oxidase, similar to cyanide.[10]

-

Formation of Hydrazoic Acid (HN₃): NaN₃ reacts with acids to form hydrazoic acid, which is a highly toxic, volatile, and explosive liquid.[10] NEVER add acid to an azide-containing solution without a proper quenching procedure in a certified chemical fume hood.

Physical Hazards:

-

Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc, mercury) and their salts to form highly shock-sensitive and explosive heavy metal azides.[12][13] This includes reaction with brass fittings or lead pipes in drains. NEVER dispose of sodium azide solutions down the drain.[12]

-

Thermal Instability: While relatively stable, solid NaN₃ can decompose violently if heated above 275 °C.[10][12]

-

Reaction with Halogenated Solvents: Avoid contact with halogenated solvents like dichloromethane, as this can form explosive organic azides.[12][13]

Mandatory Safety Procedures:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves when handling sodium azide.[13]

-

Designated Work Area: All work with sodium azide must be performed in a certified chemical fume hood with the sash at the lowest practical height.[11][13]

-

Use of Non-Metal Tools: Use only plastic, ceramic, or Teflon-coated spatulas for weighing and transferring solid sodium azide to avoid the formation of metal azides.[10][13]

-

Storage: Store sodium azide in a cool, dry, well-ventilated area away from acids, heat, and incompatible materials like metals and their salts. The container must be tightly sealed and clearly labeled "ACUTELY TOXIC".[13]

-

Waste Disposal: All sodium azide waste (solid and liquid) is considered P-listed hazardous waste.[11] Collect it in a designated, clearly labeled, non-metallic container for disposal by your institution's environmental health and safety (EH&S) office.[12]

-

Spill Cleanup: Have a spill kit ready. For solid spills, carefully cover with a paper towel and dampen with alkaline water (pH >9) to prevent dust formation before collecting.[11][13] For larger spills, evacuate the area and contact EH&S immediately.[10][11]

Detailed Synthesis Protocol: this compound

This protocol is a representative procedure adapted from literature methods utilizing an amine salt catalyst, which is a common and effective approach.[14]

Materials & Equipment:

-

Reagents: 3-nitrobenzonitrile, Sodium Azide (NaN₃), Pyridine Hydrochloride (Py·HCl), Dimethylformamide (DMF), Hydrochloric Acid (HCl, ~6M), Deionized Water, Ice.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, Buchner funnel and flask, standard laboratory glassware, pH paper.

Experimental Workflow Diagram:

Sources

- 1. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Buy this compound | 21871-44-3 [smolecule.com]

- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1H-Tetrazole synthesis [organic-chemistry.org]

- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. uthsc.edu [uthsc.edu]

- 12. chemistry.unm.edu [chemistry.unm.edu]

- 13. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 14. tandfonline.com [tandfonline.com]

Application Note: A Validated Protocol for Evaluating the Antiproliferative Activity of 5-(3-nitrophenyl)-1H-tetrazole

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Tetrazole and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer effects.[1][2] The tetrazole ring is often considered a bioisostere for the carboxylic acid group, enhancing metabolic stability and membrane permeability.[2] The addition of a nitrophenyl group can further potentiate biological activity. This document provides a detailed, validated protocol for assessing the antiproliferative effects of a specific compound, 5-(3-nitrophenyl)-1H-tetrazole, on cancer cell lines.

The accurate determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of preclinical drug discovery, providing a quantitative measure of its potency.[3] This protocol employs the Sulforhodamine B (SRB) assay, a robust and highly reproducible colorimetric method for measuring cell density based on the total protein content of fixed cells.[4][5] The SRB assay is the method of choice for large-scale screening operations, such as the National Cancer Institute's (NCI) NCI-60 human tumor cell line screen, due to its sensitivity, simplicity, and cost-effectiveness.[5][6]

Principle of the Sulforhodamine B (SRB) Assay

The SRB assay is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[7] The amount of bound dye is directly proportional to the total protein mass, and thus, to the number of viable cells in a well. After staining, the protein-bound dye is solubilized with a basic solution and the absorbance is measured spectrophotometrically. This allows for the quantification of cell density, which is used to assess cell death or growth inhibition following exposure to the test compound.[4][8]

Experimental Workflow Overview

The procedure involves a sequence of steps beginning with cell culture and culminating in data analysis to determine the compound's potency (GI50/IC50).

Caption: High-level workflow for the SRB antiproliferative assay.

Materials and Reagents

Equipment:

-

Humidified CO2 incubator (37°C, 5% CO2)

-

Laminar flow hood (Class II)

-

Microplate reader (capable of reading absorbance at 510-540 nm)

-

Inverted microscope

-

Multichannel pipette (8 or 12-channel)

-

Orbital shaker

-

Refrigerator (4°C) and Freezer (-20°C)

Consumables & Reagents:

-

Cell Lines: A panel of human cancer cell lines is recommended. For example, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and U-87 MG (glioblastoma) provide a breadth of tissue origins.[9]

-

Test Compound: this compound, >95% purity.

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 5-10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

-

Vehicle: Dimethyl sulfoxide (DMSO), cell culture grade.

-

Positive Control: Doxorubicin or Cisplatin.

-

Reagents for SRB Assay:

-

Other: 96-well flat-bottom cell culture plates, sterile pipette tips, serological pipettes, cell scrapers, hemocytometer or automated cell counter.

Detailed Step-by-Step Protocol

Day 1: Cell Seeding

-

Cell Culture: Grow chosen cancer cell lines in their recommended culture medium to ~80% confluency. Ensure cells are in the logarithmic growth phase.

-

Cell Harvest: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize trypsin with complete medium.

-

Cell Counting: Count the cells using a hemocytometer or automated counter and determine viability (should be >95%).

-

Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-20,000 cells/well, determined empirically for each cell line) in 100 µL of medium per well in 96-well plates.[6]

-

Scientist's Note: Include a "Time Zero" (Tz) plate that will be fixed just before adding the drug. This plate represents the cell population at the time of treatment and is crucial for calculating growth inhibition versus cytotoxicity.[6]

-

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.[6]

Day 2: Compound Treatment

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve 2X the final desired concentrations (e.g., ranging from 0.01 µM to 100 µM).

-

Rationale: Preparing 2X concentrations allows for the addition of an equal volume (100 µL) to the 100 µL of medium already in the wells, minimizing disturbance to the cells.

-

-

Control Wells: Prepare wells for:

-

Vehicle Control: Medium with the same final concentration of DMSO as the highest drug concentration (typically ≤0.5%).

-

Positive Control: Medium with a known cytotoxic agent like Doxorubicin.

-

Blank: Medium only (no cells) for background absorbance.

-

-

Fix Time Zero Plate: At this point, fix the Tz plate. Gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.[8] Then, wash and store the plate as described in Day 5 steps 2-4.

-

Treatment: Remove the medium from the remaining plates and add 200 µL of the prepared compound dilutions and controls to the appropriate wells.

-

Incubation: Return plates to the incubator for 48-72 hours.

-

Expert Insight: A 48 or 72-hour incubation is standard for assessing antiproliferative effects, allowing sufficient time for cell cycle progression and for the compound's effects to manifest.[9]

-

Day 5: SRB Assay and Data Collection

-

Cell Fixation: After incubation, terminate the experiment by fixing the cells. Gently add 50 µL of cold 50% TCA to each well without removing the medium and incubate at 4°C for 1 hour.

-

Trustworthiness: TCA fixation preserves the cellular protein, ensuring that the subsequent staining is accurate and reflects the cell mass at the end of the treatment period.[7]

-

-

Washing: Discard the supernatant and wash the plates 4-5 times with slow-running tap water or 1% acetic acid.[6][8]

-

Caution: Be gentle to avoid detaching the fixed cell monolayer. After the final wash, invert the plate and tap firmly on absorbent paper to remove excess water. Air dry completely.

-

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 10-30 minutes.[4][6]

-

Wash Unbound Dye: Quickly discard the SRB solution and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.[4][7] Air dry the plates completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plates on an orbital shaker for 10-20 minutes to fully solubilize the protein-bound dye.[8]

-

Read Absorbance: Measure the optical density (OD) at 510 nm using a microplate reader.[4][8]

Data Analysis and Presentation

The primary endpoint is the Growth Inhibition of 50% (GI50), which is the concentration of the test agent that causes a 50% reduction in the net protein increase.

-

Calculate Percentage Growth (%G): The formula, adapted from the NCI protocol, is: %G = [(OD_test - OD_Tz) / (OD_ctrl - OD_Tz)] * 100

-

OD_test: Absorbance of the test well.

-

OD_Tz: Mean absorbance of the Time Zero wells.

-

OD_ctrl: Mean absorbance of the vehicle control wells.